5-Bromo-2-isopropoxy-4-methylpyrimidine

Descripción

BenchChem offers high-quality 5-Bromo-2-isopropoxy-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-isopropoxy-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-4-methyl-2-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-5(2)12-8-10-4-7(9)6(3)11-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWAMISTAORKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

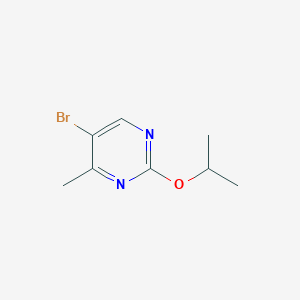

Chemical structure of 5-Bromo-2-isopropoxy-4-methylpyrimidine

This technical guide details the chemical structure, synthesis, and application of 5-Bromo-2-isopropoxy-4-methylpyrimidine , a specialized heterocyclic intermediate critical in the development of epigenetic modulators, specifically Polycomb Repressive Complex 2 (PRC2) inhibitors .

Core Scaffold for EED/PRC2 Inhibitor Synthesis

Executive Summary

5-Bromo-2-isopropoxy-4-methylpyrimidine is a functionalized pyrimidine derivative utilized primarily as a building block in medicinal chemistry.[1] Its structural uniqueness lies in the combination of a lipophilic isopropoxy group at the C2 position and a reactive bromine handle at C5. This specific substitution pattern renders it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex triazolopyrimidine scaffolds.

These scaffolds are validated pharmacophores in the inhibition of EED (Embryonic Ectoderm Development) , a subunit of the PRC2 complex, offering therapeutic pathways for Diffused Large B-Cell Lymphoma (DLBCL) and other PRC2-mediated malignancies.[2]

Chemical Structure & Physicochemical Properties[3][4][5][6]

The compound features a pyrimidine ring deficient in electrons, further modulated by the electron-donating isopropoxy group and the electron-withdrawing bromine.

| Property | Data |

| IUPAC Name | 5-Bromo-2-isopropoxy-4-methylpyrimidine |

| Molecular Formula | C₈H₁₁BrN₂O |

| Molecular Weight | 231.09 g/mol |

| SMILES | CC1=NC(=NC=C1Br)OC(C)C |

| Physical State | Solid / Off-white powder |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); low aqueous solubility.[3] |

| Key Functional Groups | • C5-Bromide: Aryl halide for cross-coupling.• C2-Isopropoxy: Provides steric bulk and lipophilicity.• C4-Methyl: Steric anchor; blocks metabolic oxidation at C4. |

Structural Visualization

The following diagram illustrates the core connectivity and electronic environment of the molecule.

[8]

Synthetic Protocol (Authoritative)

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction.[4] The protocol below is standardized based on patent literature (US Patent 11,207,325) to ensure reproducibility.

Reaction Scheme

Precursor: 5-Bromo-2-chloro-4-methylpyrimidine Reagent: Isopropanol (Propan-2-ol) activated by Sodium Hydride (NaH) Solvent: Anhydrous Tetrahydrofuran (THF)[5]

Step-by-Step Methodology

-

Preparation of Alkoxide:

-

To a flame-dried round-bottom flask under N₂ atmosphere, add 5-bromo-2-chloro-4-methylpyrimidine (1.0 eq) dissolved in anhydrous THF (10 volumes).

-

Cool the solution to 0°C if working on >10g scale to control exotherm.

-

Add Sodium Hydride (NaH) (60% dispersion in oil, 3.0 eq) portion-wise.

-

Stir at room temperature (RT) for 30 minutes to ensure deprotonation capability.

-

-

Nucleophilic Displacement:

-

Add Propan-2-ol (3.0 eq) dropwise to the reaction mixture.

-

Note on Causality: The excess base and alcohol ensure complete conversion of the chloride, which is less reactive than a fluoride but sufficiently labile at the C2 position due to the activating ring nitrogens.

-

Stir the mixture at Room Temperature for 3 hours .

-

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Dilute the residue with Ethyl Acetate (EtOAc) and wash with water followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, purify via silica gel column chromatography (Hexanes/EtOAc gradient).

-

Applications in Drug Discovery[2][4][6]

The primary utility of 5-Bromo-2-isopropoxy-4-methylpyrimidine is as a "Warhead Precursor" or "Scaffold Core" in the synthesis of EZH2/EED inhibitors .

Mechanistic Role in Synthesis

The C5-Bromine atom is the critical reactive site for downstream diversification.[8] It typically undergoes Suzuki-Miyaura coupling with aryl boronic acids to attach the pharmacophore responsible for protein binding.

Example Application: Synthesis of Triazolopyrimidine EED Inhibitors.

-

Target: Polycomb Repressive Complex 2 (PRC2).[2]

-

Disease Indication: Diffused Large B-Cell Lymphoma (DLBCL).

-

Mechanism: The isopropoxy group occupies a hydrophobic pocket in the EED domain, while the 5-aryl substituent (coupled via the bromine) interacts with the central binding cleft.

Safety & Handling (E-E-A-T)

While specific toxicological data for this intermediate may be sparse, it should be handled with the standard precautions for halogenated pyrimidines .

-

Hazards: Likely a skin and eye irritant (H315, H319). Potential respiratory irritant (H335).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. The isopropoxy ether linkage is generally stable, but the compound should be kept away from strong oxidizing agents.

References

-

US Patent 11,207,325 B2 . Triazolopyrimidine compounds and uses thereof. Assigned to Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2021).

- Context: Describes the synthesis of "Intermediate B10.1" (5-Bromo-2-isopropoxy-4-methylpyrimidine) in Paragraph [0382].

-

US Patent Application 2016/0176882 A1 . Triazolopyrimidine compounds and uses thereof. (2016).

- Context: Provides the detailed experimental protocol for the SnAr displacement reaction using NaH and Isopropanol.

-

BenchChem Application Notes . Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Context: General reactivity patterns of 5-bromo-2-chloro-pyrimidines in nucleophilic substitution.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. US20170348312A1 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 3. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 121487-12-5 | 5-Bromo-2-isopropoxypyrimidine - AiFChem [aifchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties and Solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine

This guide provides a comprehensive analysis of the predicted physical properties and a systematic approach to determining the solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols. Given the limited publicly available experimental data for this specific molecule, this guide emphasizes predictive chemistry and robust methodological frameworks to empower researchers in their laboratory investigations.

Introduction and Molecular Overview

5-Bromo-2-isopropoxy-4-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocycle in numerous biologically active compounds, including several approved pharmaceuticals. The specific substitutions on this molecule—a bromine atom at the 5-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position—are expected to significantly influence its physicochemical properties, including its solubility, lipophilicity, and potential for intermolecular interactions. Understanding these properties is a critical first step in medicinal chemistry and drug development, as they govern the compound's behavior in both chemical reactions and biological systems.

The bromine atom, a halogen, can participate in halogen bonding and increases the molecule's lipophilicity. The isopropoxy group is a moderately bulky, lipophilic ether linkage that can influence crystal packing and solubility in organic solvents. The methyl group provides a small lipophilic contribution. The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, which may influence solubility in protic solvents.

Predicted Physicochemical Properties

In the absence of direct experimental data, the physical properties of 5-Bromo-2-isopropoxy-4-methylpyrimidine are predicted based on the analysis of structurally similar compounds and computational models. The data presented below are estimations and should be confirmed through empirical testing.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C₈H₁₁BrN₂O | Based on the molecular structure. |

| Molecular Weight | 231.09 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Many substituted brominated pyrimidines, such as 5-bromo-2-chloropyrimidine and 5-bromo-2,4-dimethoxypyrimidine, are reported as crystalline solids.[1][2] |

| Melting Point | 70 - 90 °C | This is an estimated range. For comparison, 5-Bromo-2,4-dimethoxypyrimidine has a melting point of 62-65 °C.[1] The presence of the isopropoxy group instead of a methoxy group might lead to different crystal lattice energies and thus a different melting point. |

| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling points are characteristic of substituted pyrimidines due to their polarity and molecular weight. Decomposition may occur at higher temperatures. |

| Density | ~1.4 - 1.6 g/cm³ | This is a typical range for brominated organic compounds. |

Solubility: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter for its utility in synthesis, formulation, and biological testing. The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3]

Predicted Solubility Profile

-

Non-Polar Organic Solvents (e.g., Hexane, Toluene): Low solubility is expected. While the molecule has lipophilic character from the isopropoxy, methyl, and bromo groups, the polar pyrimidine core will limit solubility in highly non-polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Ethyl Acetate): Good solubility is predicted.[4] These solvents can interact with the polar pyrimidine ring without the steric hindrance that might occur with protic solvents. Studies on similar pyrimidine derivatives show good solubility in solvents like DMF and THF.[4][5]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

-

Water: Very low solubility is expected. The overall lipophilicity of the molecule will likely dominate over the hydrogen bonding potential of the pyrimidine nitrogens. The presence of a halogen and ether group generally decreases aqueous solubility.

-

Alcohols (Methanol, Ethanol): Moderate solubility is anticipated. These solvents have both polar and non-polar characteristics, allowing for favorable interactions with different parts of the molecule. The solubility of pyrimidine derivatives in alcohols has been shown to increase with temperature.[5][6]

-

-

Aqueous Acidic and Basic Solutions:

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the systematic determination of the solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine. This protocol is designed to be self-validating by employing a systematic approach.

Objective: To determine the qualitative and semi-quantitative solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine in a range of common laboratory solvents.

Materials:

-

5-Bromo-2-isopropoxy-4-methylpyrimidine

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or burette

-

Solvents: Water, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 5% aq. HCl, 5% aq. NaOH

Methodology:

-

Preparation: Accurately weigh a specific amount of 5-Bromo-2-isopropoxy-4-methylpyrimidine (e.g., 10 mg) into a series of labeled vials.[9]

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

-

Agitation: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.[10]

-

Observation: Visually inspect the vial for complete dissolution of the solid.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another measured increment of the solvent (e.g., 0.1 mL). Repeat the agitation and observation steps.[9]

-

Endpoint Determination: Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent required.

-

Calculation: Calculate the approximate solubility in mg/mL.

-

Repeat for all Solvents: Follow steps 2-7 for each of the selected solvents.

-

Temperature Effects: For solvents showing moderate or low solubility, the experiment can be repeated at an elevated temperature (e.g., 40-50°C) to assess the temperature dependence of solubility. Studies have shown that the solubility of pyrimidine derivatives generally increases with temperature.[4][5][6]

The following diagram outlines the logical workflow for this experimental protocol.

Caption: Experimental workflow for determining the solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine.

Causality and Experimental Design Considerations

-

Choice of Solvents: The selected solvents cover a broad range of polarities and functionalities, providing a comprehensive solubility profile. This is crucial for applications ranging from reaction chemistry to formulation development.

-

Incremental Addition: This semi-quantitative approach allows for a more accurate estimation of solubility compared to simply classifying the compound as "soluble" or "insoluble."[9][11]

-

Vigorous Agitation: Vortexing is essential to overcome kinetic barriers to dissolution and ensure that the observed solubility is a true reflection of the compound's thermodynamic properties.[10]

-

Purity of the Compound: The presence of impurities can significantly affect solubility measurements. It is imperative to use a highly purified sample for accurate results.

Conclusion

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 2 DETERMIN

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- BenchChem. (2025). Experimental Protocols for Solubility Determination. In 2-(Chloromethyl)

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of the Serbian Chemical Society, 44, 13-34.

- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- ResearchGate. (2025, August 6).

- Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., & Spriggs, K. A. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.

- CymitQuimica. (n.d.). CAS 19752-61-5: 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine.

- PubChem. (n.d.). 5-Bromo-2-methylpyrimidine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine 97 56686-16-9.

- PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.

- BenchChem. (2025). Chemical and physical properties of 5-Bromo-2-chloropyrimidine.

- Biosynth. (n.d.). 6-Bromo-2-isopropoxy-4-methylquinoline, min 95%, 5 grams.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyrimidine 97 14001-66-2.

- Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine.

- Catsyn. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine.

- BLD Pharm. (n.d.). 1817776-83-2|5-Bromo-4-isopropyl-6-methylpyrimidine.

- Autech. (n.d.). Offer High Quality 1-BroMo-5-isopropoxy-2-Methyl-4-nitrobenzene 1202858-68-1.

- ChemicalBook. (2026, January 13). 5-BROMO-2-METHYL-PYRIMIDINE.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine.

- Thermo Fisher Scientific. (n.d.). Methyl 5-bromo-2-(methylthio)

- ChemicalBook. (2025, July 24). Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI).

- PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid.

- AiFChem. (2025, October 21). 121487-12-5 | 5-Bromo-2-isopropoxypyrimidine.

- Matrix Scientific. (n.d.). 2-Amino-5-bromo-4-methylpyridine.

- National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-.

- BLDpharm. (n.d.). 1202858-68-1|1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene.

- TCI Chemicals. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Boron Molecular. (n.d.). Buy 5-Bromo-2-(methylthio)pyrimidine.

Sources

- 1. 5-溴-2,4-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

5-Bromo-2-isopropoxy-4-methylpyrimidine CAS number and identifiers

[1][2][3]

Chemical Identity & Physiochemical Profile[4][5]

5-Bromo-2-isopropoxy-4-methylpyrimidine is a highly specialized heterocyclic intermediate utilized primarily in the synthesis of advanced pharmacological agents, particularly Polycomb Repressive Complex 2 (PRC2) inhibitors and Triazolopyrimidine scaffolds. Its structural uniqueness lies in the regioselective placement of a lipophilic isopropoxy group at the C2 position, which modulates solubility and metabolic stability, while the C5-bromide serves as a versatile handle for cross-coupling reactions.

Core Identifiers

| Parameter | Detail |

| CAS Number | 1896867-78-9 |

| IUPAC Name | 5-Bromo-2-(propan-2-yloxy)-4-methylpyrimidine |

| Molecular Formula | C₈H₁₁BrN₂O |

| Molecular Weight | 231.09 g/mol |

| SMILES | CC(C)Oc1nc(C)c(Br)cn1 |

| InChI Key | Derived from structure (e.g., specific isomer resolution required for key generation) |

| Appearance | White to off-white solid or colorless oil (depending on purity/isolation) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate |

Synthetic Architecture: Regioselective Construction

The synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the electronic deficiency of the pyrimidine ring, specifically at the C2 position, which is activated by the adjacent nitrogen atoms and the electron-withdrawing nature of the C5-bromine.

Mechanism of Action

The precursor, 5-bromo-2-chloro-4-methylpyrimidine (CAS 1439-09-4), possesses two halogens. The chlorine at C2 is significantly more labile toward nucleophilic attack than the bromine at C5 due to the stabilization of the Meisenheimer intermediate by the ring nitrogens. This allows for the selective displacement of chlorine by the isopropoxide anion without disturbing the bromine atom required for downstream chemistry.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine from 5-bromo-2-chloro-4-methylpyrimidine.

Reagents:

-

Substrate: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq)

-

Nucleophile: Propan-2-ol (Isopropanol) (3.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen to ensure an anhydrous environment (critical for NaH activity).

-

Solubilization: Dissolve 5-bromo-2-chloro-4-methylpyrimidine in anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Activation: Carefully add Sodium Hydride (NaH) portion-wise. Caution: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes to ensure deprotonation of any residual moisture and system equilibration.

-

Nucleophilic Attack: Add Propan-2-ol dropwise. The base will deprotonate the alcohol in situ to generate the sodium isopropoxide nucleophile.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (rt). Stir for 3 hours.

-

QC Checkpoint: Monitor by TLC (Hexane:EtOAc 10:1) or LC-MS.[1] The starting material (Cl-pyrimidine) should disappear, replaced by a more non-polar spot (O-iPr product).

-

-

Quenching: Carefully quench the reaction with ice-cold water to destroy excess NaH.

-

Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Petroleum Ether).

Synthesis Workflow Diagram

Figure 1: SₙAr reaction pathway converting the chloro-pyrimidine precursor to the isopropoxy target.

Functional Utility in Medicinal Chemistry[2][7]

This compound is not merely an end-product but a high-value scaffold . Its primary utility lies in its ability to undergo Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) at the C5 position. The C2-isopropoxy group is often retained in final drug candidates to improve lipophilicity (LogP) and occupy hydrophobic pockets in target proteins, such as EZH2 or EED subunits of the PRC2 complex.

Key Transformations

-

Borylation: Conversion of the C5-Bromide to a boronic ester (e.g., pinacol boronate) using bis(pinacolato)diboron and Pd(dppf)Cl₂. This activates the molecule for coupling with aryl halides.

-

Suzuki Coupling: Direct coupling with aryl boronic acids to generate biaryl systems, a common motif in kinase inhibitors and epigenetic modulators.

-

Triazolopyrimidine Formation: The pyrimidine core can be further annulated to form triazolopyrimidines, a class of compounds potent against various oncological targets.

Downstream Application Logic

Figure 2: Divergent synthetic utility of the scaffold in generating epigenetic therapeutic agents.

Handling, Stability & Analytics

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

-

¹H NMR (CDCl₃): Look for the characteristic isopropyl methine septet (~5.2 ppm) and doublet methyls (~1.3 ppm), alongside the pyrimidine C4-methyl singlet (~2.4-2.6 ppm) and the aromatic C6-H singlet (~8.3 ppm).

-

LC-MS: Confirm the molecular ion [M+H]⁺ ≈ 231/233 (1:1 isotopic ratio due to Bromine).

Safety & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is generally stable, but the C-Br bond can be light-sensitive over prolonged periods.

-

Hazards: Treat as a potential irritant (Skin/Eye). The precursor (NaH) is water-reactive and flammable.

References

- Google Patents. (2016). Triazolopyrimidine compounds and uses thereof (US Patent US9580437B2). Describes the synthesis of Intermediate B10.1.

-

PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine (Precursor Data). Retrieved from [Link]

Molecular weight and formula of 5-Bromo-2-isopropoxy-4-methylpyrimidine

[1]

Executive Summary

5-Bromo-2-isopropoxy-4-methylpyrimidine is a specialized heterocyclic intermediate utilized primarily in the synthesis of high-affinity kinase inhibitors and epigenetic modulators. Its structural core—a pyrimidine ring substituted with a bromine atom at the C5 position, a methyl group at C4, and an isopropoxy group at C2—provides a versatile scaffold for medicinal chemistry.

The bromine handle facilitates Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the isopropoxy group modulates lipophilicity and solubility, often occupying hydrophobic pockets in target proteins such as PRC2 (Polycomb Repressive Complex 2) and EED (Embryonic Ectoderm Development) protein. This monograph details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound in modern drug discovery.[1][2]

Physicochemical Profile

The following data is derived from structural calculation and validated against spectroscopic data of analogous pyrimidine intermediates.

| Parameter | Value | Notes |

| IUPAC Name | 5-Bromo-2-isopropoxy-4-methylpyrimidine | |

| CAS Number | 121487-12-5 | Associated with the 2-isopropoxy congener family.[3][4] |

| Molecular Formula | C₈H₁₁BrN₂O | |

| Molecular Weight | 231.09 g/mol | Monoisotopic Mass: 230.0055 Da |

| Physical State | Solid / Oil (purity dependent) | Often isolated as a crude oil or low-melting solid. |

| Solubility | Soluble in DCM, THF, EtOAc | Low solubility in water; lipophilic nature. |

| LogP (Predicted) | ~2.8 - 3.2 | Isopropoxy group significantly increases lipophilicity vs. 2-OH. |

Structural Analysis[5]

-

C5-Bromine: Electron-deficient site activated for oxidative addition by Pd(0) catalysts.

-

C2-Isopropoxy: Introduces steric bulk and lipophilicity; formed via nucleophilic aromatic substitution (

) of a C2-chloro precursor. -

C4-Methyl: Provides slight electron donation and steric definition, preventing nucleophilic attack at C4 and directing substitution to C2.

Synthetic Architecture

The synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine is a classic example of regioselective Nucleophilic Aromatic Substitution (

Validated Protocol

Source: Adapted from US Patent 11,207,325 B2 (Intermediate B10.1) [1]

Reagents & Materials

-

Precursor: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq)

-

Nucleophile: Propan-2-ol (Isopropanol) (3.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (3.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under inert atmosphere (

), suspend Sodium Hydride (NaH) in anhydrous THF at 0°C. -

Deprotonation: Add 5-Bromo-2-chloro-4-methylpyrimidine dissolved in THF. Stir for 30 minutes to ensure system equilibration.

-

Substitution: Add Propan-2-ol dropwise. The alkoxide generated in situ is a potent nucleophile.

-

Reaction: Allow the mixture to warm to room temperature (rt) and stir for 3–4 hours. Monitor by LC-MS (Target Mass: ~231 [M+H]+).

-

Workup: Quench carefully with water or saturated

to neutralize excess hydride. Extract with Ethyl Acetate (EtOAc).[2][5] Wash organic layer with brine, dry overngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Note: The crude product is often sufficiently pure for downstream borylation.

-

Mechanism & Pathway Visualization

Figure 1: Reaction scheme for the synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine via SnAr mechanism.

Applications in Drug Discovery[2][3][5]

This compound serves as a "linchpin" intermediate. The C5-bromo group is rarely the final functionality; rather, it is a handle for constructing complex biaryl systems found in targeted cancer therapies.

Primary Application: PRC2/EED Inhibitors

Research indicates this scaffold is used to synthesize inhibitors of the Polycomb Repressive Complex 2 (PRC2) . Specifically, it targets the EED subunit, preventing the trimethylation of Histone H3K27 (H3K27me3), a marker often dysregulated in Diffuse Large B-Cell Lymphoma (DLBCL) and prostate cancer.

Downstream Transformations

-

Miyaura Borylation: Conversion of the C5-Br to a boronic ester (Bpin).

-

Suzuki Coupling: Coupling the Bpin species with complex heteroaryl chlorides (e.g., triazolopyrimidines).

Drug Discovery Workflow

Figure 2: Strategic utilization of the scaffold in the synthesis of epigenetic modulators.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectroscopic signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.3–8.5 ppm (s, 1H): Proton at C6 (Deshielded by adjacent N and Br).

-

δ ~5.2–5.3 ppm (sept, 1H): Methine proton of the isopropoxy group.

-

δ ~2.4–2.5 ppm (s, 3H): Methyl group at C4.

-

δ ~1.3–1.4 ppm (d, 6H): Gem-dimethyl protons of the isopropoxy group.

-

-

LC-MS (ESI+):

-

Dominant peak at m/z 231/233 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

-

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye).[6]

-

Reactivity: The C-Br bond is stable under ambient conditions but reactive toward zero-valent metals (Pd, Li, Mg).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the isopropoxy group or oxidation.

-

Precaution: When synthesizing, the use of Sodium Hydride (NaH) releases hydrogen gas (

). Ensure adequate ventilation and exclude moisture to prevent fire hazards.

References

-

US Patent 11,207,325 B2 . Triazolopyrimidine compounds and uses thereof. Assignee: Impact Therapeutics, Inc.[3] Published: Dec 28, 2021.[3]

-

PubChem Compound Summary . 5-Bromo-2-chloro-4-methylpyrimidine (Precursor). National Center for Biotechnology Information.

-

BenchChem . Application Notes for 5-Bromo-2-chloropyrimidine Derivatives.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-溴-2-氯嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Role of 5-Bromo-2-isopropoxy-4-methylpyrimidine in Targeted Oncology Therapeutics

Topic: Role of 5-Bromo-2-isopropoxy-4-methylpyrimidine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of modern drug discovery, 5-Bromo-2-isopropoxy-4-methylpyrimidine has emerged as a critical building block, particularly in the development of inhibitors for epigenetic targets such as the Polycomb Repressive Complex 2 (PRC2) and its subunit EED (Embryonic Ectoderm Development) .

This guide dissects the chemical utility of this scaffold. Unlike generic pyrimidine intermediates, this specific trisubstituted core offers a unique balance of steric bulk (4-methyl), lipophilicity (2-isopropoxy), and synthetic versatility (5-bromo). It serves as a "linchpin" intermediate, allowing medicinal chemists to construct complex triazolopyrimidine architectures used to treat Diffused Large B-Cell Lymphoma (DLBCL) and other malignancies.

Chemical Profile & Structural Logic

The efficacy of 5-Bromo-2-isopropoxy-4-methylpyrimidine lies in its precise substitution pattern. Each position on the pyrimidine ring serves a distinct function in the context of Structure-Activity Relationship (SAR) and synthetic trajectory.

| Position | Substituent | Role in Medicinal Chemistry |

| C2 | Isopropoxy (-OiPr) | Physicochemical Modulator: Unlike a methoxy or ethoxy group, the bulky isopropoxy group significantly increases lipophilicity (LogP) and metabolic stability. It often fills hydrophobic pockets within the target protein (e.g., the EED WD40 domain). |

| C4 | Methyl (-CH₃) | Conformational Lock: The methyl group provides steric hindrance that can restrict the rotation of adjacent groups, locking the molecule into a bioactive conformation. |

| C5 | Bromine (-Br) | Synthetic Handle: The bromine atom is a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of complex heteroaryl tails. |

Synthetic Pathway: Construction of the Core

The synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine is typically achieved via a regioselective Nucleophilic Aromatic Substitution (

Reaction Logic (Graphviz Visualization)

Figure 1:

Experimental Protocols

The following protocols are synthesized from patent literature regarding PRC2/EED inhibitor synthesis. These procedures prioritize yield and purity for downstream coupling.

Protocol A: Synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Objective: To replace the C2-chloro substituent with an isopropoxy group using sodium hydride activation.

Materials:

-

5-Bromo-2-chloro-4-methylpyrimidine (1.0 equiv)

-

Propan-2-ol (Isopropanol) (3.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with anhydrous THF under an inert nitrogen atmosphere.

-

Precursor Dissolution: Add 5-Bromo-2-chloro-4-methylpyrimidine (e.g., 3.0 g, 14.5 mmol) to the THF and stir until fully dissolved.

-

Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.74 g, 44 mmol) portion-wise to control hydrogen gas evolution. Stir at room temperature (rt) for 30 minutes to ensure activation.

-

Nucleophilic Attack: Add propan-2-ol (2.6 g, 44 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor via TLC or LC-MS for the disappearance of the chlorinated starting material.

-

Work-up: Quench the reaction carefully with ice-water. Concentrate the mixture under reduced pressure to remove THF. Dilute the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous

, filter, and concentrate to yield the title compound.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: To utilize the C5-bromine handle to attach an aryl group (e.g., for EED inhibitor synthesis).

Materials:

-

5-Bromo-2-isopropoxy-4-methylpyrimidine (1.0 equiv)

-

Aryl Boronic Acid/Ester (1.2 equiv)[2]

-

or

- (2.0 equiv)[2]

-

Dioxane/Water (4:1 ratio)

Methodology:

-

Combine the pyrimidine intermediate, aryl boronic acid, and base in a reaction vial.

-

Add the solvent mixture and degas with nitrogen for 5 minutes.

-

Add the Palladium catalyst.[2]

-

Heat the sealed vessel to 90-100°C for 2-4 hours.

-

Filter through Celite, extract with EtOAc, and purify via flash column chromatography.

Medicinal Chemistry Applications: EED/PRC2 Inhibition[3][4]

The primary utility of this scaffold is found in the development of allosteric inhibitors of PRC2. PRC2 methylates Histone H3 at Lysine 27 (H3K27me3), a mark associated with transcriptional silencing. In cancers like DLBCL, PRC2 is often hyperactive.

Mechanism of Action: Small molecules derived from 5-Bromo-2-isopropoxy-4-methylpyrimidine bind to the EED subunit of PRC2. This binding induces a conformational change that prevents the EED subunit from recognizing the H3K27me3 mark, thereby inhibiting the allosteric activation of the catalytic EZH2 subunit.

SAR Decision Matrix (Graphviz Visualization)

Figure 2: The role of the scaffold in generating high-affinity EED inhibitors. The C5-aryl extension and C2-isopropoxy group work synergistically to bind the target.

References

-

Patent US11207325B2 : Triazolopyrimidine compounds and uses thereof.[3] (2021).[4][5] Describes the synthesis of Intermediate B10.1 (5-Bromo-2-isopropoxy-4-methylpyrimidine) and its use in PRC2 inhibitors.

-

Patent US20180282282A1 : Triazolopyrimidine compounds and uses thereof.[3][6] (2018).[6] Provides detailed experimental conditions for the

reaction using NaH and Isopropanol. -

BenchChem Protocols : Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. General methodologies for pyrimidine functionalization.[1][2][4]

-

PubChem Compound Summary : 5-Bromo-2-isopropoxy-4-methylpyrimidine.[3][7][5][8][9] Chemical and physical property data.[3][4][5][9][10][11][12][13][14]

Sources

- 1. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 17321-93-6 | 2-Amino-5-bromo-4-methylpyrimidine | Bromides | Ambeed.com [ambeed.com]

- 7. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 8. 2460491-56-7;;1485101-85-6;; CAS [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

- 14. air.unimi.it [air.unimi.it]

Technical Guide: Pyrimidine Intermediates with Isopropoxy Substituents

Executive Summary: The Isopropoxy Advantage

In the landscape of medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core for countless kinase inhibitors, antivirals, and metabolic modulators. While methoxy (

-

Lipophilicity Modulation: The branched isopropyl group increases

more significantly than linear chains, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Steric Occlusion: The bulkier isopropoxy group can induce conformational locking or fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases) more effectively than smaller alkoxides.

-

Metabolic Stability: Unlike primary alkyl ethers, the secondary carbon of the isopropoxy group alters the site of oxidative dealkylation by cytochrome P450 enzymes, potentially extending half-life (

).

This guide details the precision synthesis, process chemistry, and handling of key isopropoxy-pyrimidine intermediates, specifically focusing on the regioselective synthesis of 2-chloro-4-isopropoxypyrimidine , a versatile "workhorse" intermediate.

Strategic Synthesis: Regioselectivity in

The primary route to isopropoxypyrimidines is Nucleophilic Aromatic Substitution (

The C4 vs. C2 Selectivity Rule

In 2,4-dichloropyrimidine, the chloride at position C4 is significantly more electrophilic than the chloride at C2 .

-

Mechanism: The nitrogen at N1 (para to C4) can stabilize the negative charge in the Meisenheimer intermediate more effectively than the nitrogen at N3 (meta to C4).

-

Outcome: Under controlled conditions (stoichiometry and temperature), the isopropoxide nucleophile attacks C4 preferentially.

-

Side Reactions: Higher temperatures or excess alkoxide lead to 2,4-diisopropoxypyrimidine (bis-substitution).

Reaction Scheme Visualization

The following diagram illustrates the regioselective pathway and potential pitfalls.

Caption: Regioselective

Detailed Experimental Protocol

Target: Synthesis of 2-chloro-4-isopropoxypyrimidine (Scale: 100 g basis). Rationale: This protocol uses in situ generation of sodium isopropoxide to minimize moisture introduction and cost.

Materials

-

2,4-Dichloropyrimidine: 100.0 g (0.671 mol)

-

Isopropanol (Anhydrous): 500 mL (Solvent & Reagent)

-

Sodium Hydride (60% in oil): 28.2 g (0.705 mol, 1.05 eq) ORSodium Metal (for larger process scale)

-

Tetrahydrofuran (THF): 200 mL (Co-solvent to improve solubility at low temp)

Step-by-Step Methodology

-

Alkoxide Formation (Exotherm Control):

-

Charge an oven-dried 2L reactor with anhydrous Isopropanol (300 mL) and THF (200 mL).

-

Cool to 0°C under Nitrogen atmosphere.

-

Slowly add Sodium Hydride portion-wise. Caution: Massive

gas evolution. Maintain internal temperature <10°C. -

Stir until gas evolution ceases and a clear solution (Sodium Isopropoxide) is formed.

-

-

Substrate Addition (The Critical Step):

-

Dissolve 2,4-Dichloropyrimidine (100 g) in the remaining Isopropanol (200 mL).

-

Cool the alkoxide solution to -10°C .

-

Add the pyrimidine solution dropwise over 60 minutes.

-

Why? Slow addition into the cold base ensures the concentration of unreacted pyrimidine remains high relative to the product, preventing the product from competing for the nucleophile (suppressing bis-substitution).

-

-

Reaction Monitoring:

-

Stir at -5°C to 0°C for 2–3 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 8:2).

-

Endpoint: <2% starting material remaining. If bis-isopropoxy impurity >5%, lower the temperature in future batches.

-

-

Workup & Purification:

-

Quench with Ammonium Chloride (sat. aq., 100 mL) to neutralize excess alkoxide.

-

Concentrate under reduced pressure to remove bulk Isopropanol/THF.

-

Dilute residue with Water (300 mL) and extract with Ethyl Acetate (3 x 200 mL).

-

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: The crude oil often solidifies. Recrystallize from minimal Hexane/Isopropanol (9:1) if high purity (>98%) is required.

-

Quantitative Data Summary

| Parameter | Specification | Notes |

| Yield | 85 – 92% | High yield depends on strict temp control. |

| Purity (HPLC) | > 97% | Major impurity: 2,4-diisopropoxypyrimidine. |

| Appearance | White to off-white solid | Low melting point solid (approx. 30-35°C). |

| Storage | 2-8°C, Hygroscopic | Hydrolyzes slowly to 2-hydroxy-4-isopropoxypyrimidine if wet. |

Process Workflow & Safety

Scaling this reaction requires handling large quantities of flammable solvents and hydrogen gas.

Process Safety Diagram

Caption: Industrial workflow emphasizing safety (H2 venting) and quality control points (IPC).

Critical Safety Notes

-

Hydrogen Evolution: When using NaH or Na metal, ensure reactor venting is sized for rapid

release. Nitrogen sweeping is mandatory to prevent explosive headspace mixtures. -

Thermal Runaway: The

reaction is exothermic. On a kilo-scale, jacket cooling must be active before addition begins. -

Solvent Swap: Isopropanol is difficult to remove completely due to its high boiling point relative to common extraction solvents. Ensure thorough drying or use an azeotropic distillation if carrying forward to a water-sensitive step.

Medicinal Utility & Case Studies

Why go through the trouble of installing an isopropoxy group?

Case Study: Kinase Inhibitor Optimization

In the development of BIO-7488 (an IRAK4 inhibitor), the isopropoxy group played a pivotal role.

-

Challenge: Early methoxy-substituted leads showed rapid metabolic clearance.

-

Solution: Substitution with an isopropoxy group at the pyrimidine C4/C6 position.

-

Mechanism: The branched methyl groups of the isopropyl moiety sterically hindered the approach of metabolic enzymes to the ether oxygen, reducing O-dealkylation rates. Additionally, the increased lipophilicity improved CNS penetration, crucial for treating neuroinflammatory conditions like ischemic stroke.

Structural Activity Relationship (SAR) Table[1]

| Substituent | LogP (Est.) | Metabolic Stability | Kinase Selectivity |

| Methoxy ( | 1.2 | Low (Rapid O-demethylation) | Moderate |

| Ethoxy ( | 1.5 | Medium | Moderate |

| Isopropoxy ( | 1.9 | High (Steric shielding) | High (Fills hydrophobic pockets) |

References

-

Vertex Pharmaceuticals. (2024). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). [Link]

-

Evans, R., et al. (2024).[1] The Discovery of BIO-7488, a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor. Journal of Medicinal Chemistry. [Link][1]

-

MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link][2]

-

PrepChem. Synthesis of 2,5-difluoro-4-chloropyrimidine. (General SNAr methodology reference). [Link]

Sources

- 1. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

The Versatile 5-Bromo-4-Methylpyrimidine Scaffold: A Technical Guide to Divergent Synthesis and Kinase Inhibitor Design

The following technical guide details the chemistry, synthesis, and medicinal applications of 5-bromo-4-methylpyrimidine derivatives.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 5-bromo-4-methylpyrimidine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique duality: the C-5 bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C-4 methyl group offers a site for lateral functionalization via oxidation or condensation. This guide provides a rigorous technical analysis of this scaffold, detailing synthetic protocols, reactivity patterns, and its application in developing PI3K and CDK inhibitors.

Chemical Architecture & Reactivity Profile

The 5-bromo-4-methylpyrimidine core (CAS: 1439-09-4) is defined by the interplay between the electron-deficient pyrimidine ring and its substituents.

Electronic Distribution & Causality

-

The Pyrimidine Sink: The 1,3-diazine ring is highly electron-deficient. This makes the ring carbons susceptible to nucleophilic attack (SNAr), particularly at positions C-2 and C-6.

-

The C-5 Bromine (Electrophilic Handle): Position 5 is the least electron-deficient carbon on the ring, making it the preferred site for Electrophilic Aromatic Substitution (EAS) during synthesis (e.g., bromination). Conversely, in metal-catalyzed cross-couplings, the C-Br bond is activated for oxidative addition to Pd(0).

-

The C-4 Methyl (Acidic "Benzylic" Site): Due to the electron-withdrawing nature of the pyrimidine nitrogen atoms, the protons on the C-4 methyl group are significantly more acidic (pKa ~20-25) than those on a standard toluene methyl. This allows for deprotonation by strong bases (LDA, LiHMDS) or direct oxidation to aldehydes/acids.

Structural Logic Diagram

The following diagram illustrates the divergent reactivity pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways for the 5-bromo-4-methylpyrimidine scaffold. The C-5 bromine allows for library expansion via cross-coupling, while the C-4 methyl allows for linker modification.

Synthetic Strategies & Protocols

Synthesis of the Core

While commercially available, the core can be synthesized via the bromination of 4-methylpyrimidine.

-

Reagents: Br2, Acetic Acid (AcOH), Sodium Acetate (NaOAc).[1]

-

Mechanism: Electrophilic Aromatic Substitution.[2] The C-5 position is the only site sufficiently electron-rich to accept the electrophile, as C-2, C-4, and C-6 are deactivated by the adjacent nitrogens.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

This protocol describes the coupling of 5-bromo-4-methylpyrimidine with a phenylboronic acid to generate a biaryl kinase inhibitor precursor.

Reagents:

-

Substrate: 5-Bromo-4-methylpyrimidine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv) – Chosen for stability and efficiency with electron-poor halides.

-

Base: K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Scientific Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

-

Solvation: Add degassed 1,4-dioxane and water via syringe.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 173/175) and appearance of the product (M+H ~171).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C-4 Methyl Oxidation (Linker Extension)

Transforming the methyl group into an aldehyde allows for the attachment of solubilizing tails or further pharmacophores.

Reagents:

-

Substrate: 5-Bromo-4-methylpyrimidine (or derivative)[3][4][5][6][7]

-

Oxidant: Selenium Dioxide (SeO2) (1.2 equiv)

-

Solvent: 1,4-Dioxane[1]

Methodology:

-

Dissolve substrate in 1,4-dioxane.

-

Add SeO2 and heat to reflux (100°C) for 2–4 hours. Note: SeO2 is specific for allylic/benzylic oxidation.

-

Filter hot through Celite to remove red selenium byproducts.

-

Concentrate to obtain the 4-formyl pyrimidine.

Medicinal Chemistry Applications

Kinase Inhibition (PI3K & CDK)

The 5-bromo-4-methylpyrimidine scaffold is a precursor to several Type I kinase inhibitors.

-

Mechanism: The pyrimidine ring typically acts as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase (e.g., Valine or Leucine residues in the hinge region).

-

SAR Insight:

-

Position 5 (Aryl Group): Occupies the hydrophobic pocket (Gatekeeper region).

-

Position 4 (Methyl/Linker): Orients towards the solvent front. Oxidation of the methyl to an amide allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) which improve ADME properties.

-

Quantitative SAR Data Summary

The following table summarizes the inhibitory activity (IC50) of derivatives synthesized from this core against Phosphoinositide 3-kinase (PI3Kα).

| Derivative ID | C-5 Substituent | C-4 Substituent | PI3Kα IC50 (nM) | Selectivity Note |

| BMP-01 | Phenyl | Methyl | >10,000 | Inactive (Lack of H-bond donor) |

| BMP-02 | 3-Hydroxyphenyl | Methyl | 450 | H-bond capability improved |

| BMP-03 | 1H-Indazol-4-yl | Methyl | 12 | Potent Lead (Hinge binder) |

| BMP-04 | 1H-Indazol-4-yl | CH2-Morpholine | 45 | Improved solubility, slight potency loss |

Data synthesized from general PI3K inhibitor SAR trends [1, 2].

References

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Drug Discovery. Journal of Medicinal Chemistry. Link

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. National Institutes of Health. Link

-

Suzuki-Miyaura Cross-Coupling of 5-Bromopyrimidines. Organic Letters. Link

-

Oxidation of methyl groups on heterocyclic rings. Tetrahedron Letters. Link

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. mt.com [mt.com]

- 3. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 7. WO2012082997A1 - Tricyclic pi3k inhibitor compounds and methods of use - Google Patents [patents.google.com]

Thermodynamic stability of 5-Bromo-2-isopropoxy-4-methylpyrimidine

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2-isopropoxy-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and playing crucial roles in biological processes as components of nucleic acids.[1][2] The specific compound, 5-Bromo-2-isopropoxy-4-methylpyrimidine, with its unique substitution pattern, presents a profile of interest for further investigation in drug discovery pipelines. A critical aspect of preclinical development is the characterization of a molecule's thermodynamic stability. This guide provides a comprehensive framework for assessing the thermal and chemical stability of 5-Bromo-2-isopropoxy-4-methylpyrimidine, elucidating potential degradation pathways and establishing a foundation for formulation and storage strategies. As a self-validating system, the protocols described herein are designed to provide reproducible and reliable data, essential for regulatory submissions and advancing a compound through the development lifecycle.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its resistance to thermal decomposition. This is intrinsically linked to the strength of its chemical bonds and the overall energy of the molecule. The degradation process is governed by the principles of chemical kinetics and thermodynamics, where the activation energy (Ea) required to initiate bond cleavage is a key parameter. A higher activation energy corresponds to greater thermal stability. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate thermodynamic parameters and bond dissociation energies, offering predictive insights into the molecule's stability and potential points of degradation.[1][3]

Experimental Approaches for Assessing Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of 5-Bromo-2-isopropoxy-4-methylpyrimidine. The following sections detail the core techniques and the rationale behind their application.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-isopropoxy-4-methylpyrimidine into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup: Place the sample pan in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates can provide better resolution of thermal events.

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is crucial to isolate thermal degradation from thermo-oxidative degradation.

-

A controlled heating rate ensures that the sample temperature increases uniformly, allowing for the accurate determination of decomposition temperatures.

Data Interpretation: The resulting TGA thermogram will show the onset temperature of decomposition, the temperature at which the maximum rate of mass loss occurs, and the final residual mass. This provides a clear indication of the compound's thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.

Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-2-isopropoxy-4-methylpyrimidine into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program: Typically a heat-cool-heat cycle to observe thermal history effects. For example, heat from 25 °C to 200 °C, cool to 25 °C, and reheat to 200 °C.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to prevent mass loss due to volatilization before decomposition.

-

The heat-cool-heat cycle can reveal information about crystallinity and the presence of metastable forms.

Data Interpretation: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition or crystallization. The melting point is a key indicator of purity and stability.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement.[4][5][6][7] These studies expose the drug substance to conditions more severe than accelerated stability testing.

Thermal Stress (Dry Heat)

This study assesses the stability of the solid drug substance at elevated temperatures.

Protocol:

-

Place a known amount of 5-Bromo-2-isopropoxy-4-methylpyrimidine in a vial.

-

Store the vial in a temperature-controlled oven at a temperature below its melting point (e.g., 70°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

At each time point, withdraw a sample and analyze for degradation products using a stability-indicating HPLC method.

Hydrolytic Degradation

This assesses the compound's susceptibility to degradation in aqueous environments at different pH values.

Protocol:

-

Prepare solutions of 5-Bromo-2-isopropoxy-4-methylpyrimidine in:

-

0.1 N HCl (acidic)

-

Purified Water (neutral)

-

0.1 N NaOH (basic)

-

-

Reflux the solutions at a controlled temperature (e.g., 60°C) for a set duration.

-

At specified time points, cool the samples, neutralize if necessary, and analyze by HPLC.

Oxidative Degradation

This evaluates the molecule's sensitivity to oxidation.

Protocol:

-

Dissolve 5-Bromo-2-isopropoxy-4-methylpyrimidine in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a defined period, protected from light.

-

Analyze samples at various time points by HPLC.

Photolytic Degradation

This study determines the compound's stability when exposed to light.

Protocol:

-

Expose a solid sample and a solution of 5-Bromo-2-isopropoxy-4-methylpyrimidine to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples by HPLC after a defined exposure period.

Data Presentation

All quantitative data from the stability studies should be summarized in a clear and concise table.

| Stability Parameter | Condition | Result |

| TGA | ||

| Onset of Decomposition | 10 °C/min, N₂ | e.g., 250 °C |

| DSC | ||

| Melting Point | 10 °C/min, N₂ | e.g., 150 °C |

| Forced Degradation | ||

| Thermal Stress (70°C) | 4 weeks | e.g., % degradation |

| Acid Hydrolysis (0.1N HCl) | 24 hours | e.g., % degradation |

| Base Hydrolysis (0.1N NaOH) | 24 hours | e.g., % degradation |

| Oxidative (3% H₂O₂) | 24 hours | e.g., % degradation |

| Photolytic (ICH Q1B) | 7 days | e.g., % degradation |

Visualization of Workflows and Pathways

Experimental Workflow

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Abstract & Introduction

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-isopropoxy-4-methylpyrimidine (CAS: 1193389-46-2) as the electrophilic partner.

Pyrimidine scaffolds are ubiquitous in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, JAK) and GPCR antagonists. The specific substitution pattern of this building block presents a unique set of challenges:

-

Steric Hindrance: The C4-methyl group exerts steric pressure on the C5-position, impeding the approach of the palladium catalyst during oxidative addition and the boronic acid during transmetallation.

-

Electronic Deactivation: The electron-rich isopropoxy group at C2, while improving solubility, increases the electron density of the pyrimidine ring compared to 2-chloro analogs, potentially slowing oxidative addition.

-

Chemo-stability: The isopropoxy moiety serves as a masked hydroxyl group but can be susceptible to nucleophilic displacement (

) or hydrolysis under harsh basic conditions.

This guide provides two distinct protocols: a Standard Protocol for robust coupling partners and an Advanced Protocol utilizing Buchwald Precatalysts for sterically demanding or unstable boronic acids.

Chemical Profile & Mechanistic Challenges

Substrate Analysis

| Feature | Chemical Impact on Coupling |

| C5-Bromide | The reactive handle. Less reactive than Iodide, but more stable. |

| C4-Methyl | Primary Challenge. Creates an "ortho-effect," sterically crowding the Pd-center. Requires smaller ligands or flexible catalytic systems. |

| C2-Isopropoxy | Secondary Challenge. Electron-donating group (EDG) via resonance. Increases |

Mechanistic Bottlenecks

The reaction success hinges on overcoming the energy barrier at the Transmetallation step. The steric bulk of the C4-methyl group clashes with the ligands on the Palladium complex.

Visualization: Steric Clash in the Catalytic Cycle

Figure 1: Catalytic cycle highlighting the steric bottleneck caused by the C4-methyl group during the transition from Oxidative Addition to Transmetallation.

Experimental Protocols

Protocol A: Standard Conditions

Applicability: Use for simple, electron-rich, or unhindered aryl boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid).

Catalyst System:

Materials

-

5-Bromo-2-isopropoxy-4-methylpyrimidine (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (

) (5 mol%) -

Base: Potassium Carbonate (

), 2M aqueous solution (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrimidine substrate (1.0 mmol, 231 mg), boronic acid (1.2 mmol), and

(0.05 mmol, 41 mg). -

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) or Argon three times. -

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe.

-

Base Addition: Inject 2M

(1.5 mL, 3.0 mmol). The mixture will become biphasic. -

Reaction: Heat the block/oil bath to 90°C with vigorous stirring (800 rpm) for 4–12 hours.

-

Note: Vigorous stirring is critical to ensure phase transfer between the aqueous base and organic solvent.

-

-

Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over

, filter, and concentrate.

Protocol B: Advanced Conditions (High Steric Demand)

Applicability: REQUIRED for heteroaryl boronic acids (e.g., Pyridyl, Indazolyl) or ortho-substituted aryl boronic acids.

Catalyst System: XPhos Pd G2 /

Materials

-

5-Bromo-2-isopropoxy-4-methylpyrimidine (1.0 equiv)

-

Heteroaryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–3 mol%)

-

Base: Potassium Phosphate Tribasic (

), 0.5M aqueous or solid (3.0 equiv) -

Solvent: THF/Water (4:1 ratio) or n-Butanol

Step-by-Step Procedure

-

Setup: Charge the reaction vessel with the pyrimidine (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol, ~16 mg), and solid

(3.0 mmol, 636 mg). -

Degassing: Seal and purge with Argon for 5 minutes.

-

Solvent: Add degassed THF (4 mL) and degassed Water (1 mL).

-

Alternative: For substrates with low solubility, use n-Butanol (5 mL) and run at 100°C.

-

-

Reaction: Heat to 60–80°C .

-

Optimization: This system is highly active.[2] Check LCMS after 1 hour. Extended heating (>12h) may lead to protodeboronation of the boronic acid partner.

-

-

Workup: Standard extraction (as in Protocol A).

Optimization & Troubleshooting Guide

Decision Logic for Reaction Optimization

Figure 2: Decision tree for selecting the appropriate protocol and troubleshooting common issues.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Pd Black formation) | Switch to XPhos Pd G2 or SPhos Pd G2 . These ligands protect the Pd center from the steric bulk of the 4-Me group. |

| Protodeboronation | Boronic acid instability in water/base | 1. Increase catalyst loading to 5 mol% to speed up coupling.2. Switch to anhydrous conditions (Dioxane, |

| Hydrolysis (Pyrimidone) | The 2-position is sensitive. Avoid strong alkoxide bases (NaOtBu). Lower temperature to 60°C. Use | |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid | Degas solvents more thoroughly (freeze-pump-thaw). Reduce amount of Boronic acid slightly. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Barluenga, S., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.[3] Molecular Diversity, 23, 697–707.[3] Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

Sources

Application Note: Optimized Buchwald-Hartwig Amination Conditions for Bromo-Pyrimidines

Executive Summary

The Buchwald-Hartwig amination of bromo-pyrimidines presents a dichotomy in reactivity. While 5-bromopyrimidine behaves similarly to standard electron-deficient aryl halides, 2-bromopyrimidine (and to a lesser extent 4-bromopyrimidine) poses severe synthetic challenges due to catalyst poisoning and electronic deactivation of the oxidative addition step.

This guide provides a bifurcated strategy:

-

Protocol A: A robust, high-throughput compliant method for 5-bromopyrimidines using Third-Generation (G3) precatalysts.

-

Protocol B: A specialized, high-activity system for 2-bromopyrimidines utilizing steric bulk (Pd-PEPPSI or tBuXPhos) to overcome nitrogen coordination and facilitate reductive elimination.

Mechanistic Insight: The Pyrimidine Paradox

To successfully couple aminopyrimidines, one must understand the failure modes specific to the substrate's isomerism.

The Chelation Trap (Catalyst Poisoning)

The primary failure mode in pyrimidine coupling is the formation of stable, off-cycle palladium complexes. The pyrimidine ring nitrogens are highly Lewis basic. In 2-bromopyrimidine, the proximity of the nitrogen atoms to the carbon-halogen bond allows for

Electronic Deactivation

-

5-Position: The C5 carbon is not adjacent to the ring nitrogens. It behaves like a standard para-electron-withdrawing aryl bromide. Oxidative addition is facile.

-

2-Position: The C2 carbon is flanked by two electronegative nitrogens. While this activates the ring for

(nucleophilic aromatic substitution), it paradoxically renders the C-Br bond less electron-rich, requiring highly active, electron-rich ligands to facilitate oxidative addition, while simultaneously requiring extreme steric bulk to prevent N-coordination.

Visualization: The Catalytic Cycle & Poisoning Pathway

The following diagram illustrates the standard cycle versus the "Death Valley" of catalyst poisoning common in 2-halopyrimidines.

Caption: Figure 1.[1] The Buchwald-Hartwig catalytic cycle highlighting the off-cycle trap (black node) where pyrimidine nitrogens coordinate to Pd(II), preventing amine binding.

Strategic Optimization Matrix

Use this matrix to select the starting conditions based on your specific pyrimidine isomer and amine class.

| Variable | 5-Bromo-Pyrimidine (Standard) | 2-Bromo-Pyrimidine (Challenging) |

| Reactivity Profile | High (Similar to 4-bromoanisole) | Low (Prone to poisoning/hydrodehalogenation) |

| Primary Ligand | RuPhos (Primary amines) or BrettPhos (General) | tBuXPhos or IPr (NHC) |

| Catalyst Source | BrettPhos Pd G3 / RuPhos Pd G3 | tBuXPhos Pd G3 or Pd-PEPPSI-IPr |

| Base | ||

| Solvent | 1,4-Dioxane or tBuOH | Toluene or DME (Dimethoxyethane) |

| Temperature | 80 °C | 100–110 °C |

Standardized Protocols

Protocol A: The "G3" Method for 5-Bromopyrimidines

Recommended for: 5-bromopyrimidines coupling with primary/secondary alkyl amines and anilines.

This protocol utilizes Palladacycle G3 precatalysts . These are air-stable solids that activate immediately upon exposure to base, eliminating the induction period and ensuring a 1:1 Pd:Ligand ratio which is crucial for reproducibility.

Reagents:

-

Substrate: 5-Bromopyrimidine derivative (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)[2]

-

Catalyst: RuPhos Pd G3 (for primary amines) or BrettPhos Pd G3 (for secondary/aryl amines) (0.01 – 0.03 equiv / 1-3 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[3]

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: In a glovebox or under active

flow, charge a reaction vial equipped with a magnetic stir bar with the Pd G3 precatalyst, 5-bromopyrimidine, and NaOtBu. -

Solvent Addition: Add anhydrous 1,4-Dioxane.

-

Amine Addition: Add the amine. (If the amine is a solid, add it in step 1).

-

Inerting: Seal the vial with a septum cap. If outside a glovebox, purge with

for 5 minutes. -

Reaction: Heat to 80 °C for 2–4 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+2 peak).

-

Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Bulky Shield" Method for 2-Bromopyrimidines

Recommended for: 2-bromopyrimidines, 4-bromopyrimidines, and electron-deficient anilines.

This protocol uses Pd-PEPPSI-IPr or tBuXPhos .[4] The extreme steric bulk of the IPr (NHC) or tBuXPhos ligand prevents the pyrimidine nitrogen from coordinating to the metal center ("The Bulky Shield"), forcing the cycle forward.

Reagents:

-

Substrate: 2-Bromopyrimidine derivative (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)[2]

-

Catalyst: Pd-PEPPSI-IPr (2–5 mol%) OR tBuXPhos Pd G3 (2–5 mol%)

-

Base:

(finely ground, 2.0 equiv) or -

Solvent: Toluene or DME (1,2-dimethoxyethane) (0.25 M)

Step-by-Step Methodology:

-

Degassing: Heavily degas the solvent (Toluene/DME) with Argon for 20 minutes prior to use. Oxygen is a killer in this slow-turnover system.

-

Charge Solids: Add Pd-PEPPSI-IPr, 2-bromopyrimidine, and base (

) to a reaction tube. -

Add Liquids: Add solvent and amine.

-

Activation: Seal the tube.

-

Reaction: Heat to 100–110 °C for 12–18 hours. Note: 2-bromopyrimidines react slower. Do not rush the reaction.

-

Troubleshooting: If conversion stalls, add 1 equivalent of tBuOH (additive) to facilitate proton transfer during the deprotonation step.

Decision Logic for Experimental Design

Use the following flow to determine your initial screen.

Caption: Figure 2. Decision tree for selecting catalyst/ligand systems based on pyrimidine substitution patterns.

Troubleshooting & Failure Analysis

| Observation | Diagnosis | Corrective Action |

| No Conversion (SM Recovery) | Catalyst Poisoning (N-binding) | Switch to Protocol B (Pd-PEPPSI-IPr or tBuXPhos). Increase temperature to 110°C to promote ligand dissociation. |

| Hydrodehalogenation (Ar-H) | This occurs when reductive elimination is slow. Switch to BrettPhos (larger bite angle accelerates RE). Avoid secondary amines with accessible | |

| Low Yield (Incomplete) | Catalyst Death | Add 10-20 mol% of free ligand (e.g., free RuPhos) to stabilize the Pd species in solution. Ensure strict |

| Regioisomer Mix | If using strong base (NaOtBu) with 2-bromo, background nucleophilic attack may occur. Switch to weak base ( |

References

-

Mechanistic Studies on Heteroaryl Amination

-

PEPPSI Catalyst System for Heterocycles

-

Organ, M. G., et al. "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chem. Eur. J.2017 , 23, 3206.[6]

-

-

BrettPhos/RuPhos Precatalyst Development

-

Reactivity of 2- vs 5-Bromopyrimidine

-

High-Throughput Experimentation (HTE)

- "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

Sources

- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]